4-Amino-3-benzoylbenzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
32224-65-0 |
|---|---|
Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
4-amino-3-benzoylbenzenesulfonamide |
InChI |
InChI=1S/C13H12N2O3S/c14-12-7-6-10(19(15,17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2,(H2,15,17,18) |
InChI Key |
UVNQEGLJYRXTJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 4-Amino-3-benzoylbenzenesulfonamide and its Derivatives
The synthesis of this compound invariably begins with the preparation of key precursors and intermediates. A common strategy involves starting with a substituted benzene (B151609) ring that already contains some of the required functionalities. For instance, a plausible precursor is 2-amino-5-nitrobenzophenone, which contains the benzoyl group and a nitro group that can be later reduced to the primary amine.
Alternatively, a synthetic route could commence with 4-aminobenzophenone. This precursor would then need to undergo sulfonation. The direct chlorosulfonation of such an amino-substituted benzophenone (B1666685) with chlorosulfonic acid is a classical method to introduce the sulfonyl chloride group, which can then be converted to the sulfonamide. researchgate.netgoogle.comgoogle.com However, the conditions for such reactions need to be carefully controlled to avoid side reactions due to the presence of the activating amino group.
A key intermediate in many synthetic pathways is a nitro-substituted compound, such as 4-nitro-3-benzoylbenzenesulfonamide. The synthesis of this intermediate could involve the reaction of a suitable nitro-substituted aryl sulfonyl chloride with benzene via a Friedel-Crafts acylation, or the nitration of a pre-formed benzoylbenzenesulfonamide. The subsequent transformation of this nitro intermediate into the final amino compound is a critical step. researchgate.net
Table 1: Key Precursors and Their Transformations
| Precursor | Transformation | Reagents and Conditions | Resulting Intermediate/Product |
| 2-Amino-5-nitrobenzophenone | Sulfonylation followed by amination | 1. Chlorosulfonic acid 2. Ammonia (B1221849) | 4-Amino-5-benzoyl-2-nitrobenzenesulfonamide |
| 4-Aminobenzophenone | Chlorosulfonation and amination | 1. Chlorosulfonic acid 2. Ammonia | This compound |
| 4-Nitro-3-benzoylbenzoic acid | Conversion to sulfonyl chloride and amination | 1. Thionyl chloride 2. Ammonia | 4-Nitro-3-benzoylbenzenesulfonamide |
Reductive amination is a versatile method for the formation of amines from carbonyl compounds. thieme-connect.comthieme-connect.com While not a direct route to the primary amino group on the aromatic ring of this compound, it is a crucial strategy for the synthesis of N-substituted derivatives. For instance, if a ketone precursor such as 4-amino-3-benzoylbenzenesulfonyl fluoride (B91410) were available, its reaction with an aldehyde or ketone in the presence of a reducing agent could yield a variety of N-alkylated or N-arylated sulfonamides.
Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the intermediate imine without affecting the carbonyl group. thieme-connect.com More recently, nickel-catalyzed asymmetric reductive amination has emerged as a powerful tool for the enantioselective synthesis of chiral sulfonamides. thieme-connect.comresearchgate.netresearchgate.net Formic acid can be used as a safe and economical alternative to high-pressure hydrogen gas in these reactions. researchgate.net
Table 2: Reagents for Reductive Amination in Sulfonamide Synthesis
| Reducing Agent | Substrates | Conditions | Reference |
| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes/Ketones and Amines | Mild acidic or neutral pH | thieme-connect.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aldehydes/Ketones and Amines | Aprotic solvents (e.g., CH2Cl2) | thieme-connect.com |
| Nickel Catalysts with Formic Acid | Ketones and Sulfonamides | Titanium alkoxide as additive | thieme-connect.comresearchgate.net |
Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides. A notable development is the direct electrochemical synthesis of sulfonamides from non-prefunctionalized aromatic compounds, sulfur dioxide, and amines. nih.govnih.gov This method avoids the use of harsh reagents like chlorosulfonic acid. The proposed mechanism involves the initial anodic oxidation of the aromatic compound to form a radical cation, which is then attacked by an amidosulfinate intermediate. A second oxidation step then yields the sulfonamide. nih.gov
The ECE (Electron transfer-Chemical step-Electron transfer) mechanism and its variations, like the ECECE mechanism, describe a sequence of events at the electrode surface and in the solution. libretexts.org In the context of sulfonamide synthesis, an initial electron transfer (E) could generate a reactive intermediate from the aromatic precursor. This is followed by a chemical reaction (C) with a sulfur dioxide-amine adduct, and a subsequent electron transfer (E) to yield the final product. While direct application to this compound is not explicitly documented, the principles of electrosynthesis, including the selective cleavage of sulfonimides to sulfonamides, present a promising avenue for future research. acs.orgdp.tech
Condensation reactions are a cornerstone in the synthesis of sulfonamides. The most traditional method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in For the synthesis of this compound, this would entail the condensation of ammonia with 4-amino-3-benzoylbenzenesulfonyl chloride.
The Claisen-Schmidt aldol (B89426) condensation is a well-established method for synthesizing chalcones, which can be precursors to benzoyl-containing compounds. mdpi.com More directly, the synthesis of benzimidazole-sulfonyl derivatives often involves the condensation of o-phenylenediamine (B120857) with various carbonyl compounds, followed by reaction with a sulfonyl chloride. nih.gov This highlights the general utility of condensation reactions in building complex molecules containing a sulfonamide group. The reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes to form stable hemiaminals further illustrates the principles of condensation in the synthesis of related structures. acs.org
Table 3: Conditions for Condensation Reactions in Sulfonamide Synthesis
| Reactants | Catalyst/Base | Solvent | Outcome | Reference |
| Sulfonyl chloride and Amine | Pyridine, Triethylamine, or NaOH | Dichloromethane, THF, or water | Sulfonamide formation | ijarsct.co.in |
| o/m/p-Sulfonamidoacetophenone and Benzaldehyde | Acid or Base | Ethanol or other polar solvents | Sulfonamidochalcone formation | mdpi.com |
| o-Phenylenediamine and Carbonyl compound | HCl, p-toluenesulfonic acid | Various | Benzimidazole intermediate | nih.gov |
The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of aromatic amines, including this compound. thieme-connect.comrsc.orgresearchgate.net A common synthetic strategy involves the nitration of a suitable precursor, followed by the reduction of the nitro group. For instance, the synthesis could start from 3-benzoylbenzenesulfonamide, which would be nitrated to give 3-benzoyl-4-nitrobenzenesulfonamide. The subsequent reduction of the nitro group would yield the desired product.
A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is highly efficient but may also reduce other functional groups. nih.gov Metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media are also commonly used and can offer better chemoselectivity. researchgate.netthieme-connect.com Tin(II) chloride (SnCl2) is a particularly mild reagent for this purpose. nih.gov A recent method describes the reductive coupling of nitroarenes with aryl sulfinates to form sulfonamides, which could be a direct route to N-substituted derivatives. organic-chemistry.org
Table 4: Common Reagents for Nitro-Group Reduction
| Reagent | Conditions | Selectivity | Reference |
| H2, Pd/C | Neutral pH, various solvents | High activity, may reduce other groups | nih.gov |
| Fe, HCl/AcOH | Acidic medium | Good for selective reduction | thieme-connect.com |
| SnCl2, HCl | Acidic medium | Mild and chemoselective | nih.gov |
| Zn, AcOH | Acidic medium | Mild reduction | nih.gov |
| NaHSO3, FeCl2 | Mild conditions | For reductive coupling with sulfinates | organic-chemistry.org |
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. In the context of sulfonamide synthesis, this includes the use of greener solvents, catalysts, and reaction conditions.
Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, has been successfully applied to the three-component synthesis of aromatic sulfonamides from aryl bromides or carboxylic acids, K2S2O5, and amines. rsc.org This solvent-free approach offers a significant environmental advantage.
The use of continuous-flow reactors is another advanced technique that can improve the safety and efficiency of chemical processes. researchgate.net For instance, the metal-free reduction of nitro compounds using trichlorosilane (B8805176) has been adapted to a continuous-flow system, allowing for high yields and short reaction times. researchgate.net
Green chemistry principles are also being applied to traditional reactions. For example, the use of water as a solvent and the development of recyclable catalysts are active areas of research. acs.org The elimination of hazardous reagents, such as chlorine, in the synthesis of related compounds like 4-aminodiphenylamine, showcases the potential for developing cleaner industrial processes. researchgate.net
Microwave-Assisted Synthesis in Sulfonamide Chemistry
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced purity of products. organic-chemistry.orgacs.org In the realm of sulfonamide synthesis, microwave irradiation has been successfully employed to facilitate various reaction types.
One notable method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.orgresearchgate.net This process often utilizes an activating agent like 2,4,6-trichloro- organic-chemistry.orguzh.chnih.gov-triazine (TCT) and is performed under mild conditions. organic-chemistry.org The reaction typically proceeds in two microwave-assisted steps: the initial activation of the sulfonic acid followed by the reaction with an amine. organic-chemistry.org This approach circumvents the need to isolate sulfonyl chlorides, simplifying the purification process. organic-chemistry.org The broad applicability of this method has been demonstrated with a variety of aromatic, aliphatic, and heterocyclic sulfonic acids and a wide range of amines. organic-chemistry.org
Another efficient microwave-assisted protocol involves the copper-catalyzed reaction of sodium sulfinates with amines. tandfonline.com This method is particularly noteworthy for its use of environmentally friendly aqueous media and the omission of oxidants, ligands, and bases. researchgate.nettandfonline.com The reaction, catalyzed by copper(II) bromide (CuBr₂), proceeds with equimolar amounts of amines and sodium sulfinates, yielding sulfonamides in excellent yields within a short timeframe. tandfonline.com The use of microwave irradiation in this context significantly enhances the reaction rate and efficiency compared to conventional heating. tandfonline.com
| Catalyst | Conditions | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| TCT | Microwave, 80°C (20 min) then 50°C (10 min) | Sulfonic Acid | Amine | Sulfonamide | High | organic-chemistry.org |
| CuBr₂ | Microwave, 120°C (10-15 min), Acetonitrile (B52724):Water | Sodium Sulfinate | Amine | Sulfonamide | Excellent | tandfonline.com |
| None | Microwave, 200°C (7 min) | Chalcone derivative | para-hydrazinobenzenesulfonamide hydrochloride | 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide | - | nih.gov |
Catalytic Approaches in the Derivatization of Sulfonamides (e.g., Cu-catalyzed N-arylation)
Copper-catalyzed N-arylation represents a pivotal method for the derivatization of sulfonamides, leading to the formation of N-aryl sulfonamides, which are important structural motifs in medicinal chemistry. colab.wsnih.gov This reaction typically involves the coupling of a sulfonamide with an aryl halide.
Significant progress has been made in developing mild and efficient copper-catalyzed N-arylation protocols. colab.ws These methods often tolerate a broad range of substrates, including various primary and secondary sulfonamides and challenging heteroaryl bromides. colab.ws The use of copper catalysts has enabled these reactions to proceed under milder conditions, in some cases even at room temperature. colab.ws
Ligand-free copper-catalyzed N-arylation of sulfonamides with aryl bromides has also been reported, offering a practical and straightforward approach. tandfonline.com These reactions, often using copper(I) iodide (CuI) as the catalyst and a base such as cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF), can produce good to excellent yields of N-arylated products. tandfonline.com The efficiency of these reactions can be influenced by the nature of the substituents on the aryl bromide, with ortho-substituted aryl bromides sometimes leading to lower yields. tandfonline.com Microwave heating has also been successfully applied to copper-catalyzed N-arylation reactions, further enhancing their efficiency. capes.gov.br
| Catalyst System | Aryl Halide | Sulfonamide | Conditions | Yield | Reference |
| Copper/Oxalamides | (Hetero)aryl bromides | Primary and secondary sulfonamides | 100 °C | - | nih.gov |
| Cu₂O/4-hydroxypicolinamide | (Hetero)aryl chlorides | Primary sulfonamides | - | - | nih.gov |
| CuI | Aryl bromides | p-toluenesulfonamide | 135 °C, DMF, Cs₂CO₃ (ligand-free) | up to 78% | tandfonline.com |
Mechanistic Investigations of Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound and related structures is crucial for predicting reactivity and designing novel synthetic pathways.
Divergent Reaction Mechanisms in Aminofluorination Contexts
The aminofluorination of alkenes is a significant transformation for synthesizing β-amino-fluorinated compounds. uzh.chnih.gov The mechanisms of these reactions can be diverse, depending on the nature of the fluorine source and the catalyst employed. uzh.chnih.gov These can include electrophilic, nucleophilic, radical, and late transition metal-catalyzed pathways. uzh.chnih.gov
In the context of intermolecular aminofluorination, copper catalysis has been utilized in a three-component reaction involving alkenes, an amine source, and a fluoride source. acs.org Mechanistic studies suggest the involvement of aminyl radical species and carbon-radical intermediates in these transformations. acs.org Another approach involves iodine(I)/iodine(III) catalysis for the regio- and enantioselective intermolecular vicinal fluoroamination of α-trifluoromethyl styrenes. d-nb.info This method utilizes the in situ generation of an iodonium (B1229267) intermediate that is then intercepted by a nitrile, acting as a masked amine. d-nb.info The regioselectivity of these reactions can be inverted compared to the uncatalyzed process. d-nb.info
Role of Iminium Ions and Deprotonation in Reaction Pathways
Iminium ions are key reactive intermediates in a variety of organic reactions. wikipedia.orgnumberanalytics.com They are typically formed by the protonation or alkylation of imines or by the condensation of aldehydes or ketones with secondary amines in the presence of an acid catalyst. wikipedia.orgnumberanalytics.com
The formation of an imine, and subsequently an iminium ion, is a reversible process that begins with the nucleophilic addition of an amine to a carbonyl group, forming a carbinolamine intermediate. libretexts.org Acid-catalyzed dehydration of the carbinolamine leads to the formation of the iminium ion, which is then deprotonated to yield the imine. libretexts.orgmasterorganicchemistry.com The pH of the reaction medium plays a critical role in the rate of imine formation. masterorganicchemistry.com Iminium ions are highly electrophilic and are susceptible to nucleophilic attack, a reactivity that is harnessed in many carbon-carbon bond-forming reactions, such as the Mannich reaction. numberanalytics.com The hydrolysis of imines, which proceeds through the formation of an iminium ion intermediate, is the reverse of their formation and is often driven by an excess of water and acid. masterorganicchemistry.commasterorganicchemistry.com
Hydrolytic Reaction Mechanisms of Related Amido-Phosphoramidate Linkages
Phosphoramidates, which contain a phosphorus-nitrogen (P-N) bond, are another class of compounds whose reactivity offers parallels for understanding the behavior of sulfonamides. The hydrolysis of the P-N bond is a key reaction, and its mechanism is often pH-dependent. nih.gov
In acidic conditions, the hydrolysis of phosphoramidates is generally favored. nih.gov The mechanism is believed to proceed through the protonation of the nitrogen atom, which makes the phosphorus atom more susceptible to nucleophilic attack by water. nih.govresearchgate.net This leads to the cleavage of the P-N bond. researchgate.net The stability of the phosphoramidate (B1195095) linkage is influenced by the substituents on both the phosphorus and nitrogen atoms. researchgate.net The hydrolysis of N3'-P5' phosphoramidate and thiophosphoramidate oligonucleotides in the presence of a weak acid like formic acid has been shown to selectively cleave the 3' N-P bond. nih.gov
Computational Chemistry and in Silico Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the study of molecular properties with high accuracy. For 4-Amino-3-benzoylbenzenesulfonamide, these calculations provide a foundational understanding of its behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for predicting the properties of medium-sized organic molecules like this compound. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such studies, often paired with basis sets like 6-311G+(d,p) to ensure reliable results.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular structure. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. For this compound, this optimization reveals the most probable bond lengths, bond angles, and dihedral (torsional) angles.
Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for Sulfonamide Derivatives Note: This table presents typical data for related sulfonamide structures as determined by DFT calculations. Specific experimental or calculated data for this compound is not available in the cited literature.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| S-O (sulfone) | ~1.44 | O-S-O | ~120 |
| S-N (sulfonamide) | ~1.64 | O-S-N | ~106 |
| S-C (phenyl) | ~1.77 | N-S-C | ~107 |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For molecules with delocalized electrons, such as this compound, this gap is a key parameter in predicting charge transfer interactions within the molecule. In many sulfonamide derivatives, the HOMO is typically localized over the amino-substituted phenyl ring, while the LUMO may be distributed across the electron-withdrawing sulfonyl and benzoyl groups.
Theoretical vibrational analysis is performed to predict the infrared and Raman spectra of a molecule. Calculations of vibrational frequencies, derived from the second derivatives of energy, correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. This analysis helps in assigning specific absorption bands to particular functional groups, such as the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonyl group, and the C=O stretch of the benzoyl group.
Furthermore, these calculations also yield important thermodynamic properties, such as zero-point vibrational energy (ZPVE), thermal energy, entropy, and heat capacity at different temperatures.
Table 2: Calculated Thermodynamic Properties for a Representative Molecule Note: This table is illustrative of the types of data obtained from frequency calculations in DFT.
| Parameter | Value |
|---|---|
| Zero-point vibrational energy (kcal/mol) | Varies |
| Thermal energy (kcal/mol) | Varies |
| Specific heat capacity (cal/mol·K) | Varies |
Mulliken atomic charge analysis distributes the total charge of the molecule among its individual atoms, providing insight into the charge distribution and identifying electrophilic and nucleophilic sites.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to denote different potential regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these are typically found around the oxygen atoms of the sulfonyl and carbonyl groups.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are generally located around the hydrogen atoms, particularly the acidic protons of the amino and sulfonamide groups.
Green: Regions of neutral or near-zero potential.
The MEP surface provides a comprehensive picture of the charge distribution and is crucial for understanding intermolecular interactions, such as hydrogen bonding.
While DFT is a primary tool, other ab initio (from first principles) methods, such as Hartree-Fock (HF), can also be used. Although generally less accurate than DFT for correlating electron behavior, HF theory can provide a fundamental, qualitative understanding of the electronic structure. These methods are also used as a starting point for more advanced calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, which offer higher accuracy at a greater computational cost. For a molecule of this size, these higher-level methods are computationally intensive but can be used to benchmark results obtained from more economical methods like DFT. These ab initio calculations are essential for confirming the electronic features and ensuring the reliability of the computational predictions.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to create and analyze three-dimensional models of molecules and their interactions with biological targets.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the binding mode of potential drug candidates. However, no specific molecular docking studies detailing the interaction of this compound with a particular protein target have been identified in the reviewed literature.
Binding Mode Analysis and Interaction Profiling
A binding mode analysis identifies the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For a molecule like this compound, one would expect the sulfonamide group to act as a hydrogen bond donor and acceptor, the amino group to serve as a hydrogen bond donor, and the benzoyl and benzene (B151609) rings to participate in hydrophobic and aromatic stacking interactions. Without specific studies, any analysis remains hypothetical.
Binding Energy Calculations and Ligand Scoring
Docking programs use scoring functions to estimate the binding free energy, which indicates the strength of the interaction between the ligand and the target. A lower binding energy generally suggests a more stable complex. There is no publicly available data on the calculated binding energies for this compound with any biological target.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. These simulations can assess the conformational stability of a ligand within a binding site and the dynamics of its interactions with the receptor. An MD simulation of this compound complexed with a target protein would reveal the stability of the binding pose predicted by docking and the flexibility of the ligand and protein residues. No such simulation studies for this specific compound have been found.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity.
Ligand-Based and Structure-Based Pharmacophore Modeling
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. These models are developed either based on the structure of a known active ligand (ligand-based) or the structure of the receptor's binding site (structure-based). There are no published pharmacophore models specifically derived from or for this compound.
Feature Validation and Model Generation
Internal validation often involves techniques like leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of that removed compound. uniroma1.it External validation, on the other hand, uses a separate "test set" of compounds that were not used in the model's creation to assess its predictive power (R²pred). mdpi.com A statistically significant QSAR model can then be used for virtual screening to identify molecules with potentially improved potency. nih.gov
For instance, in a study of sulfonamide derivatives as BRD4 inhibitors, 37 compounds were analyzed. tandfonline.com A training set of 30 compounds was used to build CoMFA, CoMSIA, and HQSAR models, while the remaining seven compounds served as a test set. tandfonline.com The internal and external validation of these 2D/3D QSAR models confirmed their reliability. nih.govtandfonline.com
The following table summarizes key statistical parameters often used in QSAR model validation:
| Parameter | Description | Typical Acceptable Value |
| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.5 uniroma1.it |
| R² (Coefficient of Determination) | Indicates how well the model fits the training set data. | > 0.6 uniroma1.it |
| R²pred (Predictive R²) | Measures the predictive power of the model on an external test set. | > 0.5 |
| r(2) (pred) | A satisfactory correlation coefficient value for an external test set. | 0.80 was achieved in one study. nih.gov |
Virtual Screening Applications for Novel Analogues
Once a validated QSAR model is established, it can be employed in virtual screening to explore large chemical databases for novel analogues with desired biological activities. nih.govresearchgate.net This in silico approach is a cost-effective and time-efficient method to filter and select promising candidates from vast chemical spaces for further experimental testing. researchgate.net
Virtual screening can be either structure-based or ligand-based. researchgate.net In the context of this compound, where a known active scaffold exists, ligand-based virtual screening is particularly relevant. This involves searching for molecules with similar chemical features to the known active compounds. utrgv.edu
For example, a virtual screening of sulfonamide analogues was conducted to discover new inhibitors of carbonic anhydrase II/IX, which are targets in cancer therapy. utrgv.edu This study used structure and similarity-based virtual screening, applying filters such as Lipinski's rule of five and mutagenicity predictions, to identify promising candidates. utrgv.edu Similarly, a virtual screening approach was used to identify novel sulfonamide inhibitors of ecto-5'-nucleotidase, an enzyme implicated in purinergic receptor signaling. This led to the identification of 13 active compounds from an initial selection of 51 candidates. nih.gov
Atom-Based 3D-QSAR Methodologies and Predictive Modeling
In this approach, various atomic features are considered, such as:
Hydrogen-bond donors (D) nih.gov
Hydrogen-bond acceptors (A) nih.gov
Hydrophobic or non-polar groups (H) nih.govnih.gov
Electron-withdrawing groups (W) nih.gov
Positively ionizable groups (P) nih.gov
Aromatic rings (R) nih.gov
The resulting 3D-QSAR models are often visualized as contour maps, where different colored cubes indicate regions where specific atomic properties are predicted to increase or decrease biological activity. mdpi.com For example, blue-colored cubes might represent areas where a positive charge or hydrogen bond donor is favorable, while red cubes could indicate regions where such features are detrimental to activity. mdpi.com
Several studies have successfully employed atom-based 3D-QSAR to model the activity of sulfonamide derivatives. For instance, a study on diaryl acylsulfonamide derivatives used Comparative Molecular Field Analysis (CoMFA) to relate the biological activities of inhibitors to their structures. nih.gov While the initial cross-validated correlation coefficient was modest, the final model, when applied to an external test set, yielded a satisfactory predictive value. nih.gov Another study on sulfonamide derivatives as BRD4 inhibitors utilized CoMFA, CoMSIA, and HQSAR models to guide the design of more effective inhibitors. nih.govtandfonline.com
Principles and Interpretations of SAR Analyses in Sulfonamide Derivatives
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. researchgate.net For sulfonamide derivatives, SAR studies have elucidated key structural features essential for their activity.
The general structure of a sulfonamide consists of a para-amino benzene sulfonamide core. youtube.com SAR studies have revealed the following key principles:
The N4 Amino Group: This primary aromatic amine is crucial for activity, as it mimics the structure of para-aminobenzoic acid (PABA), a key component in bacterial folic acid synthesis. youtube.com Substitution on this amino group generally leads to inactive compounds, although it can be modified to create prodrugs that are converted to the active form in the body. youtube.comyoutube.com
The Aromatic Ring: The benzene ring is an essential part of the scaffold. youtube.com Replacing it with other ring systems or introducing additional substituents typically decreases or abolishes activity. youtube.comyoutube.com The amino and sulfonamide groups must be in a para position (1,4-substitution) for optimal activity; ortho or meta positioning results in inactive compounds. youtube.com
The Sulfonamide Group (SO2NH): This group is vital for the compound's acidic nature, allowing it to be ionized at physiological pH, which is important for its mechanism of action. youtube.com The sulfur atom must be directly linked to the benzene ring. youtube.com
The N1 Amino Group: This nitrogen can be monosubstituted, often with heterocyclic rings, which can significantly increase potency. youtube.comyoutube.com However, disubstitution at this position generally leads to a loss of activity. youtube.comyoutube.com
These SAR principles provide a framework for designing new sulfonamide derivatives with potentially enhanced or modified biological activities. By understanding which structural modifications are likely to be beneficial or detrimental, researchers can more rationally design and synthesize novel compounds.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. For 4-Amino-3-benzoylbenzenesulfonamide, liquid chromatography methods are predominantly employed.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone for the routine analysis of this compound. The development of a robust and reliable HPLC method involves the careful selection of chromatographic conditions and subsequent validation to ensure the method is fit for its intended purpose. wu.ac.th
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a more polar aqueous-organic mixture. wu.ac.th
Detection is frequently accomplished using Ultraviolet-Visible (UV-Vis) or Photo-Diode Array (PDA) detectors. A UV-Vis detector measures the absorbance of the analyte at one or two specific wavelengths, while a PDA detector can acquire the entire UV-Vis spectrum of the eluting compound. shimadzu.com This provides not only quantitative data but also qualitative information, aiding in peak identification and purity assessment. shimadzu.com For sulfonamide-related compounds, detection wavelengths are often set around 265 nm. wu.ac.th
The successful separation of this compound from impurities and other matrix components hinges on the meticulous optimization of several chromatographic parameters.
Stationary Phases: C8 and C18 columns are widely used for the analysis of sulfonamides. wu.ac.th A YMC-Triart C8 column (250×4.6 mm, 5µm) has been reported for the separation of a related compound, 4-aminobenzenesulfonamide. researchgate.net The choice between C8 and C18 depends on the required retention and selectivity for the specific analyte and potential impurities.
Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The ratio of these components can be held constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation. nih.gov For example, a gradient program might be employed to ensure the elution of all compounds of interest with good peak shape in a reasonable time. wu.ac.th The pH of the aqueous buffer is a critical parameter that can affect the retention time and peak shape of ionizable compounds like this compound.
Flow Rate: A typical flow rate for analytical HPLC is 1.0 mL/min. wu.ac.th Adjusting the flow rate can influence analysis time and separation efficiency.
Temperature: Column temperature is another important parameter that can affect selectivity and viscosity of the mobile phase. A constant temperature, for instance 25 °C, is usually maintained to ensure reproducibility. wu.ac.th
A summary of typical optimized parameters can be found in the table below.
| Parameter | Optimized Value |
| Stationary Phase | YMC-Triart C8 (250×4.6 mm, 5µm) |
| Mobile Phase | Gradient elution with an aqueous buffer and organic modifier |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 5 µL |
| This table presents example parameters based on published methods for related sulfonamide compounds and may require further optimization for this compound specifically. wu.ac.thresearchgate.net |
Validation of an analytical method is crucial to demonstrate its reliability, accuracy, and precision. nih.gov Key validation parameters include:
Linearity: This establishes the relationship between the concentration of the analyte and the detector response. A linear relationship is expected over a specified range, and this is typically confirmed by a high correlation coefficient (r²), often greater than 0.999. wu.ac.th
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. Recoveries in the range of 85-115% are generally considered acceptable. wu.ac.th
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Recovery: Recovery studies are performed to determine the extraction efficiency of an analytical method.
Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net
The following table summarizes typical acceptance criteria for HPLC method validation.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (Recovery) | 85% - 115% |
| Precision (Repeatability, RSD) | ≤ 2.0% |
| Robustness | No significant impact on results from minor parameter changes |
| Sensitivity (LOD/LOQ) | Method- and purpose-dependent |
| These are general acceptance criteria and may vary depending on regulatory guidelines and the specific application of the method. wu.ac.thnih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis and Impurity Profiling
For highly sensitive and selective analysis, especially for impurity profiling and quantification at low levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. lcms.czsigmaaldrich.com It combines the separation power of LC with the mass-analyzing capability of MS.
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive quantitative technique performed on a triple quadrupole mass spectrometer. nih.gov In an MRM experiment, the first quadrupole is set to select a specific precursor ion (e.g., the molecular ion of this compound). This precursor ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole is set to monitor a specific fragment ion. nih.gov This transition from a precursor ion to a product ion is highly specific to the target analyte, significantly reducing background noise and improving sensitivity. mdpi.com
Vibrational and Nuclear Magnetic Resonance (NMR) Spectroscopies
Vibrational and NMR spectroscopies are essential for the structural elucidation of organic molecules like this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Reaction Monitoring
FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for its primary amine (N-H stretching and bending), sulfonamide (S=O and S-N stretching), and benzoyl (C=O stretching) groups. Analysis of the precise wavenumbers of these bands provides insight into the electronic environment and potential intramolecular interactions, such as hydrogen bonding between the amino or sulfonamide protons and the carbonyl or sulfonyl oxygens. This technique is also invaluable for monitoring the synthesis of the compound, for instance, by tracking the appearance of the benzoyl C=O stretch or the modification of the aromatic substitution pattern.
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis
FT-Raman spectroscopy serves as a complementary technique to FT-IR. It detects vibrations that result in a change in molecular polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar or symmetric bonds, such as the C-C bonds within the aromatic rings and the S-C bond. The combination of both FT-IR and FT-Raman spectra provides a more complete vibrational profile of the molecule, aiding in a more robust structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Characterization
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution.
¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (showing the number of protons of each type), and their coupling patterns (revealing adjacent protons). The aromatic protons on both the benzoyl and sulfonamide rings would appear as a complex series of multiplets. The chemical shifts of the amine (NH₂) and sulfonamide (SO₂NH₂) protons would be sensitive to solvent and concentration and could provide evidence of hydrogen bonding.
¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group would have a characteristic downfield chemical shift (typically 190-200 ppm). The carbons attached to the nitrogen and sulfur atoms would also have distinct shifts, as would the other aromatic carbons. This data confirms the carbon skeleton of the molecule.
A detailed analysis of ¹H and ¹³C NMR data would provide unambiguous confirmation of the connectivity of this compound.
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction for Precise Molecular Conformation
To perform this analysis, a suitable single crystal of this compound would need to be grown. X-ray diffraction analysis of this crystal would yield precise bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings. Such an analysis would provide the ultimate confirmation of the compound's structure.
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies
Extensive searches of scientific literature and chemical databases did not yield specific experimental data on the UV-Visible absorption spectroscopy of this compound. Consequently, detailed information regarding its electronic transitions and complexation studies, including absorption maxima (λmax) and molar absorptivity values, is not available in the public domain.
While general principles of UV-Visible spectroscopy can provide a theoretical framework for predicting the likely absorption characteristics of this molecule, the absence of empirical data prevents a detailed, scientifically validated analysis as requested. The electronic absorption spectrum of an organic molecule is determined by its unique chemical structure, including the arrangement of chromophores and auxochromes, as well as the solvent environment.
The structure of this compound contains several groups that are expected to give rise to electronic transitions in the UV-Visible region:
Benzoyl group: This consists of a benzene (B151609) ring attached to a carbonyl group. This arrangement constitutes a chromophore that typically exhibits π → π* transitions. The benzene ring itself has characteristic absorptions which are often modified by substitution.
Aminobenzenesulfonamide moiety: The benzene ring substituted with an amino group (-NH2) and a sulfonamide group (-SO2NH2) also contains chromophoric and auxochromic groups. The amino group is a strong auxochrome that can cause a bathochromic (red) shift of the π → π* transitions of the benzene ring and can also participate in n → π* transitions.
Furthermore, no studies detailing the complexation of this compound with metal ions or other molecules, as investigated by UV-Visible spectroscopy, were found. Such studies would typically involve monitoring changes in the absorption spectrum of the compound upon addition of a binding partner, which can provide information on the formation of complexes, their stoichiometry, and stability.
Due to the lack of available experimental data, no data tables on the electronic transitions or complexation of this compound can be provided.
Exploration of 4 Amino 3 Benzoylbenzenesulfonamide As a Chemical Scaffold and Its Applications
Utilization in Organic Synthesis as a Versatile Building Block
The unique arrangement of functional groups on the 4-Amino-3-benzoylbenzenesulfonamide scaffold makes it a valuable starting material in organic synthesis. The amino and sulfonamide groups, in particular, serve as key handles for constructing more elaborate molecular architectures.
The aminobenzenesulfonamide core is a well-established precursor for the synthesis of various heterocyclic systems. The amino group provides a nucleophilic center that can readily react with electrophilic reagents to initiate cyclization reactions, leading to the formation of rings containing nitrogen and other heteroatoms. While direct synthetic examples starting from this compound are not extensively documented, the reactivity of the closely related aminobenzenesulfonamide scaffold is illustrative of its potential.
For instance, related aminobenzenesulfonamides are used to construct functionalized imidazoles, which are important in medicinal chemistry. nih.gov Similarly, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized from benzoic acid hydrazide, demonstrating a pathway to triazole-based heterocycles. researchgate.net The synthesis of Schiff bases via condensation of an amino group with an aldehyde is a common strategy. researchgate.netnih.gov These intermediates can then be cyclized to form thiazolidinone derivatives. researchgate.net In this context, the amino group of this compound would be expected to undergo similar transformations, while the benzoyl group could influence the reaction's regioselectivity or serve as an additional point for diversification.
Table 1: Examples of Heterocyclic Systems Synthesized from Aminobenzenesulfonamide Scaffolds
| Starting Scaffold Type | Reagents | Heterocyclic Product | Reference |
|---|---|---|---|
| 3-Amino-4-hydroxybenzenesulfonamide (B74053) | Aromatic Aldehydes | Schiff Bases / Imidazoles | nih.gov |
| Benzoic Acid Hydrazide | Carbon Disulfide, Hydrazine Hydrate, Aldehydes | 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol derivatives | researchgate.net |
The this compound structure is an ideal scaffold for creating large libraries of chemical analogs for structure-activity relationship (SAR) studies. Its multiple modification points allow chemists to systematically alter different parts of the molecule to observe the effect on biological activity. This process is crucial for optimizing lead compounds in drug discovery.
Key diversification strategies include:
Modification of the Amino Group: The primary amine can be alkylated, acylated, or used in reductive amination to attach a wide variety of substituents. This is exemplified in the synthesis of 12-lipoxygenase inhibitors, where 4-aminobenzenesulfonamide was reacted with various benzaldehydes to produce a range of N-substituted derivatives. nih.gov
Substitution on the Benzene (B151609) Ring: The aromatic ring can undergo electrophilic substitution reactions, although the existing groups will direct the position of new substituents.
Derivatization of the Sulfonamide: The sulfonamide nitrogen can also be substituted, providing another axis for analog generation.
This strategic approach allows for a thorough exploration of the chemical space around the core scaffold, facilitating the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.govmdpi.com
Role in Medicinal Chemistry Research and Drug Discovery
The aminobenzenesulfonamide scaffold is a prominent feature in many biologically active compounds, making it a focal point of medicinal chemistry research. The ability to readily synthesize diverse analogs allows for the fine-tuning of interactions with biological targets.
The rational design and synthesis of analogs based on the 4-aminobenzenesulfonamide scaffold have led to the development of potent modulators of various biological targets. nih.gov A common synthetic approach involves the condensation of the amino group with an aldehyde to form a Schiff base, which can be a final product or an intermediate for further reactions. nih.gov For example, a series of derivatives of 3-amino-4-hydroxybenzenesulfonamide were synthesized by condensation with different aromatic aldehydes to explore their activity as potential anticancer agents and carbonic anhydrase inhibitors. nih.govnih.gov
Another powerful technique is metal-catalyzed cross-coupling. Buchwald-Hartwig or copper-catalyzed N-arylation reactions are used to attach aryl or heteroaryl moieties to the amino group, providing access to complex chemical structures that would be difficult to synthesize otherwise. nih.gov This method was employed to prepare potent 12-lipoxygenase inhibitors by coupling sulfonamide derivatives with heteroaryl bromides. nih.gov
Derivatives of the aminobenzenesulfonamide scaffold have been identified as inhibitors of several important enzyme classes.
12-Lipoxygenase (12-LOX): This enzyme is implicated in inflammation, diabetes, and cancer. nih.gov Extensive medicinal chemistry efforts have focused on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. nih.gov SAR studies revealed that the 2-hydroxy and 3-methoxy groups on the benzyl (B1604629) moiety were critical for activity. Modifications to this part of the molecule led to the identification of compounds with nanomolar potency against 12-LOX and excellent selectivity over related enzymes. nih.govnih.gov
Table 2: Structure-Activity Relationship (SAR) of Benzenesulfonamide (B165840) Derivatives as 12-LOX Inhibitors
| Compound Modification | 12-LOX IC₅₀ (µM) | Key Finding | Reference |
|---|---|---|---|
| Parent Scaffold (1) | 4.5 | - | nih.gov |
| Removal of 2-OH and 3-OMe groups (8) | > 50 | Phenolic groups are essential for activity. | nih.gov |
| Removal of 3-OMe group (9) | > 50 | 3-methoxy group is critical. | nih.gov |
| Removal of 2-OH group (10) | > 50 | 2-hydroxy group is critical. | nih.gov |
| 4-bromo derivative (22) | 2.2 | 2-fold improvement in activity. | nih.gov |
Data extracted from reference nih.gov. Compound numbers in parentheses correspond to the original publication.
Carbonic Anhydrases (CAs): The primary sulfonamide group is a classic zinc-binding group that targets the active site of carbonic anhydrases. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.govnih.gov Novel derivatives of 3-amino-4-hydroxybenzenesulfonamide were synthesized and their affinity for various human CA isoforms was measured, identifying compounds with selectivity for different isoenzymes. nih.govnih.govresearchgate.net
Table 3: Binding Affinity of a 3-Amino-4-hydroxybenzenesulfonamide Derivative (Compound 25) for Human Carbonic Anhydrase Isoforms
| CA Isoform | Dissociation Constant (K_d), nM |
|---|---|
| hCA I | 118 |
| hCA II | 6.1 |
Data extracted from reference nih.govresearchgate.net. Compound number corresponds to the original publication.
Topoisomerases: These enzymes are essential for DNA replication and are validated targets for anticancer drugs. While there is no direct evidence of this compound derivatives inhibiting topoisomerases, related heterocyclic scaffolds containing sulfonamide moieties have been explored for this purpose. For instance, novel benzimidazole-triazole derivatives have shown significant inhibitory activity against topoisomerase I, highlighting the potential for complex heterocyclic systems derived from such scaffolds to target this enzyme class. nih.gov
A chemical probe is a small molecule with high potency and selectivity for a specific biological target. Such probes are invaluable tools for dissecting complex biological pathways and validating new drug targets. The development of highly potent and selective inhibitors based on the 4-aminobenzenesulfonamide scaffold, such as those targeting 12-LOX, provides researchers with powerful tools to investigate the specific role of this enzyme in health and disease. nih.gov By using a selective inhibitor, scientists can modulate the activity of 12-LOX in cellular or animal models and observe the downstream consequences, thereby elucidating its function in pathways related to inflammation or cancer progression. nih.govnih.gov
Coordination Chemistry of this compound and its Metal Complexes
Comprehensive searches of scientific literature and chemical databases have not yielded specific studies on the coordination chemistry of this compound or its metal complexes. While the molecule possesses potential donor sites for metal chelation—specifically the amino group (-NH2), the sulfonamide group (-SO2NH2), and the carbonyl group (C=O)—no published research appears to have explored its behavior as a ligand. The synthesis and characterization of transition metal complexes with this particular compound have not been reported. Consequently, there is no available data on its ligand properties, chelation modes, or the electronic and structural properties of any corresponding metal complexes.
Ligand Properties and Chelation Modes in Metal Coordination
There is no available scientific literature that characterizes the ligand properties or chelation modes of this compound. The potential for this molecule to act as a monodentate, bidentate, or bridging ligand in coordination with metal ions has not been investigated.
Synthesis and Spectroscopic Characterization of Transition Metal Complexes
No methods for the synthesis of transition metal complexes involving this compound have been published. As a result, no spectroscopic data (such as FT-IR, UV-Vis, or NMR) or other characterization findings for such complexes are available.
Electronic and Structural Properties of Metal Complexes
Due to the absence of synthesized complexes, there is no information regarding the electronic or structural properties, such as magnetic susceptibility, coordination geometry, or bond lengths and angles, for any metal complexes of this compound.
Potential in Supramolecular Chemistry and Advanced Materials Science
The potential of this compound in the field of supramolecular chemistry and materials science remains unexplored. The functional groups present in the molecule, including the aromatic rings and the hydrogen-bond-donating amino and sulfonamide groups, suggest a theoretical capacity for forming larger supramolecular structures. However, no experimental studies have been published to confirm or characterize these potential interactions.
Self-Assembly Processes and Non-Covalent Interactions
There are no specific studies detailing the self-assembly processes or the nature of non-covalent interactions (such as hydrogen bonding, π-π stacking, or van der Waals forces) for this compound in the solid state or in solution.
Formation of Supramolecular Adducts and Architectures
The formation of supramolecular adducts or extended architectures involving this compound has not been reported in the scientific literature.
Exploration for Functional Materials (e.g., Magnetic, Electro-conductive)
While direct studies on the intrinsic magnetic or electro-conductive properties of this compound are not extensively documented, its chemical architecture suggests significant potential for the development of advanced functional materials. The primary routes of investigation are through the formation of metal-organic complexes and the synthesis of conductive polymers.
Magnetic Properties of Metal Complexes:
The ability of sulfonamides to coordinate with transition metal ions is well-established. nih.gov The nitrogen and oxygen atoms of the sulfonamide group, along with the amino and benzoyl groups of this compound, can act as coordination sites for metal ions such as Co(II), Cu(II), Ni(II), and Zn(II). The resulting metal complexes often exhibit interesting magnetic properties, which are primarily dependent on the geometry of the complex and the nature of the metal ion.
Research on analogous sulfonamide-derived Schiff base complexes has shown that they can form stable structures with distinct magnetic moments. For instance, Co(II) complexes typically exhibit magnetic moments indicative of a high-spin octahedral geometry, while Cu(II) complexes often show magnetic moments corresponding to one unpaired electron in either a square-planar or distorted octahedral environment. tandfonline.com Ni(II) complexes with sulfonamide-based ligands have also been reported to possess magnetic moments consistent with an octahedral geometry. tandfonline.com
The following table summarizes the typical magnetic properties observed in metal complexes of related sulfonamide-based ligands, providing a predictive framework for potential complexes of this compound.
| Metal Ion | Typical Geometry | Observed Magnetic Moment (B.M.) | Number of Unpaired Electrons |
| Co(II) | Octahedral | 4.76 - 4.88 | 3 |
| Cu(II) | Square-Planar/Octahedral | 1.37 - 1.81 | 1 |
| Ni(II) | Octahedral | 3.20 - 3.30 | 2 |
| Zn(II) | Octahedral/Tetrahedral | Diamagnetic | 0 |
Data compiled from studies on analogous sulfonamide metal complexes. tandfonline.comtandfonline.com
These findings suggest that this compound could serve as a versatile ligand for creating novel magnetic materials. The specific magnetic behavior of its metal complexes would be influenced by the coordination mode and the resulting molecular geometry.
Electro-conductive Polymers:
The presence of an aromatic amine group in this compound makes it a candidate for the synthesis of conductive polymers. Aromatic amines are known precursors to polymers like polyaniline, which can exhibit significant electrical conductivity upon doping. mdpi.com The polymerization of aromatic amines can lead to extended π-conjugated systems, which are essential for charge transport. mdpi.com
Furthermore, the sulfonamide group can be incorporated into polymer backbones to create ion-conductive materials. Polysulfonamides have been investigated for their potential use as electrolytes in batteries due to their ability to facilitate ion transport. rsc.orgacs.org By combining the conductive potential of the polyaniline-like backbone with the ion-exchange capabilities of the sulfonamide group, it is conceivable to develop multifunctional polymers from this compound.
The synthesis of such polymers could potentially be achieved through oxidative polymerization of the amino group or through polycondensation reactions involving the amine and other functional groups. The resulting materials could have applications in sensors, antistatic coatings, and as components in electronic devices. researchgate.netmdpi.com
Exploratory Catalytic Applications of this compound-based Systems
The structural motifs within this compound make it an attractive candidate for the development of novel catalytic systems. The primary approach involves the use of this compound as a ligand to form metal complexes that can act as catalysts in various organic transformations. researchgate.netepa.gov
The amino and benzoyl groups can be readily converted into a Schiff base through condensation with an appropriate aldehyde or ketone. Schiff base ligands are renowned for their ability to form stable and catalytically active complexes with a wide range of transition metals. mdpi.com These complexes have been successfully employed in a variety of catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.com
The table below presents examples of catalytic applications of metal complexes derived from analogous sulfonamide Schiff base ligands, highlighting the potential for systems based on this compound.
| Catalyst Type | Reaction Catalyzed | Substrates | Reported Yields |
| Cu(II)-Schiff Base Complex | Claisen-Schmidt Condensation | Various aldehydes and acetophenone | >90% |
| Ru(II)-Amino Acid Complex | Asymmetric Hydrogenation | Acetophenone | up to 68% ee |
| Rh(III)-Amino Acid Complex | Asymmetric Transfer Hydrogenation | Aryl/alkyl ketones | up to 93% ee |
Data compiled from studies on analogous catalytic systems. mdpi.commdpi.com
These examples underscore the potential of this compound to serve as a precursor to a new class of versatile and efficient catalysts. Future research in this area would likely focus on the synthesis and characterization of its metal complexes and the evaluation of their catalytic performance in a broad spectrum of organic reactions.
Future Directions and Emerging Research Avenues
Development of Next-Generation Synthetic Methodologies
The synthesis of 4-Amino-3-benzoylbenzenesulfonamide and its derivatives is poised to benefit from significant advances in synthetic organic chemistry. Traditional methods for constructing the core diaryl ketone and sulfonamide functionalities are often hampered by harsh reaction conditions, limited functional group tolerance, and the generation of stoichiometric waste. Future research will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies.
Recent breakthroughs in palladium-catalyzed cross-coupling reactions offer a promising avenue for the synthesis of the diaryl ketone core. organic-chemistry.orgresearchgate.net For instance, the phosphine-free, palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides at room temperature presents a significant improvement over classical Friedel-Crafts acylation, which often suffers from regioselectivity issues and incompatibility with certain functional groups. organic-chemistry.org Furthermore, the development of carbonylative Suzuki-Miyaura reactions, which utilize carbon monoxide surrogates, provides a safer and more convenient alternative to the use of toxic CO gas for the introduction of the ketone functionality. researchgate.net
The formation of the sulfonamide bond is also undergoing a revolution. Novel methods, such as the dual copper and visible-light-catalyzed coupling of phenylsulfinic acids and aryl azides, offer a redox-neutral and mild pathway to sulfonamides, diverging from traditional nucleophilic substitution reactions. mdpi.com Additionally, the use of N-silylamines as reagents for reaction with sulfonyl chlorides provides a high-yielding and clean method for sulfonamide synthesis. nih.gov
These next-generation methodologies, summarized in the table below, are expected to facilitate the synthesis of a diverse library of this compound analogs with varied substitution patterns, enabling a more thorough exploration of their structure-activity relationships.
| Synthetic Challenge | Traditional Method | Next-Generation Methodology | Key Advantages |
| Diaryl Ketone Synthesis | Friedel-Crafts Acylation | Palladium-catalyzed cross-coupling of aryl boronic acids and acyl chlorides organic-chemistry.org | Milder conditions, better regioselectivity, broader functional group tolerance |
| Diaryl Ketone Synthesis | - | Carbonylative Suzuki-Miyaura reaction with CO surrogates researchgate.net | Avoids toxic CO gas, user-friendly |
| Sulfonamide Bond Formation | Reaction of sulfonyl chlorides with amines | Dual copper and visible-light catalysis mdpi.com | Redox-neutral, mild conditions |
| Sulfonamide Bond Formation | - | Reaction of sulfonyl chlorides with N-silylamines nih.gov | High yields, clean reaction |
Integration of Advanced Computational Techniques for Rational Design
The rational design of novel this compound derivatives with tailored properties will be increasingly driven by advanced computational techniques. Molecular modeling and in silico screening are powerful tools for predicting the biological activity, pharmacokinetic properties, and potential toxicities of new chemical entities, thereby accelerating the drug discovery process and reducing the reliance on expensive and time-consuming experimental screening. nih.govuomustansiriyah.edu.iqresearchgate.netnih.gov
Computational docking studies, for example, can be employed to predict the binding modes and affinities of this compound analogs within the active sites of target enzymes. nih.govresearchgate.net This information is crucial for understanding the structural basis of their activity and for designing new derivatives with improved potency and selectivity. For instance, in the context of designing novel sulfonamide inhibitors of carbonic anhydrase, computational methods have been used to investigate the binding interactions with different isoforms of the enzyme, guiding the synthesis of isoform-selective inhibitors. uomustansiriyah.edu.iqnih.govrsc.org
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. The integration of these computational approaches will enable a more focused and efficient exploration of the chemical space around the this compound scaffold.
Interdisciplinary Applications in Chemical Biology and Materials Science
The unique combination of functional groups in this compound opens up possibilities for its application in diverse interdisciplinary fields, particularly chemical biology and materials science.
In the realm of chemical biology , the sulfonamide moiety is a well-established pharmacophore, most notably in the class of carbonic anhydrase inhibitors. uomustansiriyah.edu.iqnih.govrsc.orgnih.govrcsb.orgpexacy.comnih.govacs.orgtandfonline.comnih.gov By acting as a mimic of the substrate, p-aminobenzoic acid, sulfonamides can inhibit dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in bacteria. nih.govrcsb.org This mechanism forms the basis of their antibacterial activity. The benzoyl group can be modified to explore interactions with different sub-pockets of enzyme active sites, potentially leading to the development of highly selective inhibitors for various therapeutic targets.
In materials science , the benzophenone (B1666685) core is a known chromophore with applications as a UV filter and in the development of organic light-emitting diodes (OLEDs). nih.govmdpi.com Benzophenone derivatives are being investigated for their photostability and their ability to absorb UV radiation, making them potentially valuable components in sunscreens and other photoprotective materials. nih.gov Furthermore, the rigid structure and electronic properties of benzophenone-based molecules make them suitable candidates for host materials in phosphorescent and thermally activated delayed fluorescence OLEDs. mdpi.com The amino and sulfonamide groups on the this compound scaffold could be functionalized to tune the photophysical and electronic properties of the molecule for specific materials science applications.
Exploration of Novel Reactivity Modes and Mechanistic Insights
A deeper understanding of the reactivity of the this compound scaffold will be crucial for unlocking its full potential. Future research will likely focus on exploring novel reactivity modes and gaining detailed mechanistic insights into its chemical transformations and biological interactions.
The benzophenone moiety can participate in a variety of photochemical reactions, and understanding its photoreactivity is essential for applications where it is exposed to light. mdpi.com Mechanistic studies on the photochemistry of benzophenone derivatives can provide insights into their photostability and potential for inducing phototoxicity. nih.gov
From a synthetic perspective, the interplay between the electron-donating amino group and the electron-withdrawing benzoyl and sulfonamide groups can lead to unique reactivity patterns. For example, the presence of these substituents can influence the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions. Mechanistic studies of novel synthetic reactions, such as the visible-light-induced generation of triplet nitrenes from aryl azides for sulfonamide synthesis, will continue to expand the synthetic chemist's toolbox. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
